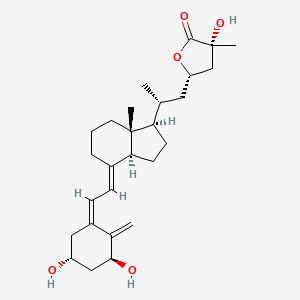![molecular formula C19H15Cl2FO3 B10773785 (4R)-6-[(1,3-dichloro-7-fluoro-9H-fluoren-9-yl)methyl]-4-hydroxyoxan-2-one](/img/structure/B10773785.png)
(4R)-6-[(1,3-dichloro-7-fluoro-9H-fluoren-9-yl)methyl]-4-hydroxyoxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 17, identified by the PubMed ID 3701793, is a synthetic organic compound. Its IUPAC name is (4R)-6-[(1,3-dichloro-7-fluoro-9H-fluoren-9-yl)methyl]-4-hydroxyoxan-2-one
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of compound 17 involves multiple steps, starting with the preparation of the fluorenyl derivative. The key steps include:
Formation of the fluorenyl intermediate: This involves the reaction of appropriate starting materials under controlled conditions to introduce the dichloro and fluoro substituents on the fluorenyl ring.
Cyclization: The fluorenyl intermediate undergoes cyclization to form the oxan-2-one ring structure.
Hydroxylation: Introduction of the hydroxyl group at the 4-position of the oxan-2-one ring.
Industrial Production Methods
Industrial production of compound 17 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Compound 17 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the oxan-2-one ring can be reduced to form an alcohol.
Substitution: The dichloro and fluoro substituents on the fluorenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Medicine: Its potential as a therapeutic agent for treating diseases related to cholesterol metabolism has been explored.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of compound 17 involves its interaction with specific molecular targets. It has been shown to inhibit hydroxymethylglutaryl-CoA reductase, an enzyme involved in cholesterol biosynthesis . This inhibition leads to a decrease in cholesterol levels, making it a potential therapeutic agent for hypercholesterolemia.
Comparison with Similar Compounds
Similar Compounds
Compound 18: Another fluorenyl derivative with similar structural features but different substituents.
Compound 19: A related oxan-2-one compound with variations in the ring structure.
Uniqueness
Compound 17 is unique due to its specific combination of dichloro and fluoro substituents on the fluorenyl ring and the hydroxyl group on the oxan-2-one ring
Properties
Molecular Formula |
C19H15Cl2FO3 |
|---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
(4R)-6-[(1,3-dichloro-7-fluoro-9H-fluoren-9-yl)methyl]-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C19H15Cl2FO3/c20-9-3-15-13-2-1-10(22)5-14(13)16(19(15)17(21)4-9)8-12-6-11(23)7-18(24)25-12/h1-5,11-12,16,23H,6-8H2/t11-,12?,16?/m1/s1 |
InChI Key |
GRRYPQNGDOCSIL-OPGSHWCFSA-N |
Isomeric SMILES |
C1[C@H](CC(=O)OC1CC2C3=C(C=CC(=C3)F)C4=C2C(=CC(=C4)Cl)Cl)O |
Canonical SMILES |
C1C(CC(=O)OC1CC2C3=C(C=CC(=C3)F)C4=C2C(=CC(=C4)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


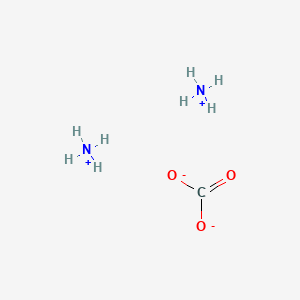
![[(3S,5R,6S,8S,10R,13S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773709.png)
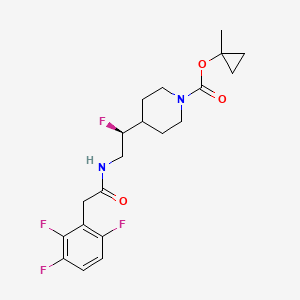
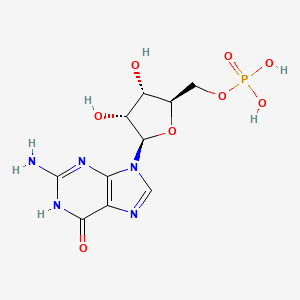
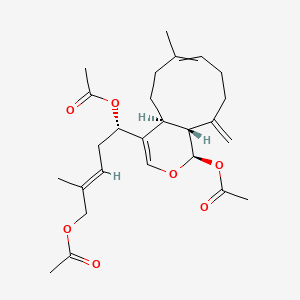
![N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide](/img/structure/B10773737.png)
![1-N-[(2S,3R)-3-hydroxy-4-[[(2S,3S)-3-hydroxy-1-(2-methylpropylamino)-1-oxohexan-2-yl]amino]-1-phenylbutan-2-yl]-3-N-methyl-3-N-[(1R)-1-phenylethyl]benzene-1,3-dicarboxamide](/img/structure/B10773739.png)
![(5S)-14-(4-chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10773745.png)
![[(pF)Phe4Aib7Arg14Lys15]N/OFQ-NH2](/img/structure/B10773750.png)
![2-Ethynyl-4-methyl-6-{4-[1-(5-methylpyrazin-2-yl)piperidin-4-yl]piperidin-1-yl}pyrimidine](/img/structure/B10773751.png)
![N-[(2S)-3-cyclohexyl-1-[[(2S,3R)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10773752.png)
![(1-methylcyclopropyl) 4-[1-fluoro-2-[[2-(2,3,6-trifluorophenyl)acetyl]amino]ethyl]piperidine-1-carboxylate](/img/structure/B10773765.png)
![[(E,5S)-5-[(1R,4aS,7E,11aR)-1-acetyloxy-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-4-yl]-5-acetyloxy-2-methylpent-2-enyl] acetate](/img/structure/B10773770.png)
